1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of organic compounds that include isoquinolines and ureas. The interest in these compounds stems from their diverse range of biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
- The synthesis of similar compounds, like 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline, has been achieved through cyclization using the Pummerer reaction, with the enhancement by boron trifluoride diethyl etherate as an additive reagent (Saitoh et al., 2001).
- Another method involves a three-component reaction of 2-alkynylbenzaldoxime, carbodiimide, with an electrophile to generate 1-(4-haloisoquinolin-1-yl)ureas (Ye, Wang, & Wu, 2011).
Molecular Structure Analysis
- The stereochemistry and molecular structure of related compounds, such as 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline, have been elucidated through X-ray diffractometric analysis, revealing details about the arrangement of atoms and functional groups (Mondeshka et al., 1992).
Chemical Reactions and Properties
- The chemical reactions of these compounds often involve cyclization processes and Pummerer-type reactions which are key in forming the isoquinoline structure. The reactivity is influenced by factors like the presence of Lewis acids (Saitoh et al., 2002).
Physical Properties Analysis
- The physical properties such as melting points, solubility, and crystalline structure are determined through standard analytical methods like X-ray crystallography, as seen in studies of similar compounds (Bailey et al., 1995).
Chemical Properties Analysis
- These compounds often exhibit a range of chemical properties, including reactivity with various electrophiles and nucleophiles, and the ability to undergo different types of chemical reactions, such as cyclization and rearrangement (Lai, Wang, & Wu, 2014). The presence of functional groups like the trifluoromethoxy phenyl group can significantly influence these properties.
Applications De Recherche Scientifique
BRAFV600E Inhibitors
One area of application for compounds structurally related to the one is in the development of novel BRAFV600E inhibitors. Aryl phenyl ureas with a quinazolinoxy substituent, closely related to the structure of interest, have shown potent inhibition of mutant and wild type BRAF kinase. Such compounds exhibit good pharmacokinetic properties and have demonstrated efficacy in mouse tumor xenograft models following oral dosing, indicating their potential in cancer therapy (Holladay et al., 2011).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of compounds with the 6,7-dimethoxy-3,4-dihydroisoquinoline structure. For example, the synthesis and X-ray crystal structure of 8,9-Dimethoxy-4-methyl-3-phenyl-2,3,5,6-tetrahydropyrrolo[2,1-α]isoquinolinium Iodide reveal insights into the structural characteristics of pyrrolo[2,1-a] isoquinoline derivatives (Bailey et al., 1995). Similarly, studies on 1H and 13C NMR and X-ray of 2- and 4-phenyl-6,7-dimethoxy-3methyl-3,4-dihydro-2H-1,3-benzothiazines provide further structural elucidation of related molecules (Kălmăn et al., 1986).
Orexin Receptors and Sleep Modulation
Another significant application is in the modulation of sleep through orexin receptors. Studies have explored the effects of pharmacological blockade of orexin receptors by dual or selective antagonists, implicating compounds with the 6,7-dimethoxy-3,4-dihydroisoquinoline structure in sleep-wake regulation and offering potential therapeutic avenues for sleep disorders (Dugovic et al., 2009).
Novel Synthetic Methodologies
Research into novel synthetic methodologies for creating complex isoquinoline derivatives also highlights the versatility of these compounds. For instance, the development of a one-pot synthesis technique for 2-substituted-6,7-dihydro-4H-Pyrimido[2,1-a] isoquinolin-4-ones showcases the innovative approaches taken to generate pharmacologically relevant structures (Lal et al., 1990).
Mécanisme D'action
Target of Action
The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97 , a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound interacts with the sigma-2 receptor, demonstrating a high selectivity ratio (sigma-1/sigma-2 selectivity ratio > 1000) . This interaction results in changes in intracellular calcium regulation and cholesterol homeostasis .
Biochemical Pathways
Given the role of the sigma-2 receptor in calcium regulation and cholesterol homeostasis, it is likely that these pathways are impacted .
Pharmacokinetics
Following oral administration, the compound shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing . It also demonstrates an adequate absolute oral bioavailability of 29.0% .
Result of Action
The interaction of the compound with the sigma-2 receptor can lead to various effects at the molecular and cellular level. For instance, sigma-2 receptor agonists have been shown to relieve mechanical hyperalgesia in mouse models of chronic pain . Therefore, it is possible that this compound may have similar effects.
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N3O4/c1-34-23-14-17-11-12-30-22(21(17)15-24(23)35-2)13-16-3-5-18(6-4-16)31-25(33)32-19-7-9-20(10-8-19)36-26(27,28)29/h3-10,14-15H,11-13H2,1-2H3,(H2,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSHLNKUAPKISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.